B1578018 Beta-defensin133

Beta-defensin133

Cat. No.: B1578018
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-defensin133 (hBD133) is a member of the human beta-defensin family, a group of small cationic peptides critical to innate immunity. These peptides are characterized by their antimicrobial properties, disrupting microbial membranes via electrostatic interactions, and their role in modulating adaptive immunity by recruiting immune cells like dendritic cells (DCs) and memory T cells through chemokine receptor CCR6 . Beta-defensins are expressed in epithelial tissues (e.g., skin, respiratory tract) and play dual roles in direct pathogen neutralization and immune cell coordination .

Properties

bioactivity

Antibacterial

sequence

VKCAVKDTYSCFIVRGKCRHECHDFEKPIGFCTKLNANCYM

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Beta-Defensins

Beta-defensin133 shares core characteristics with other beta-defensins but differs in structural and functional nuances. Below, hBD133 is compared to well-studied analogs: hBD1, hBD2, and hBD3.

Structural Comparison
Feature hBD133* hBD1 hBD2 hBD3
Length (AA) ~45 36 41 45
Disulfide Bonds 3 conserved 3 3 3
Charge (pI) ~9.5 ~8.5 ~9.0 ~10.0

*Hypothetical data for hBD133 inferred from beta-defensin family trends .

Key Insights :

  • All beta-defensins share a three-disulfide bond scaffold critical for stability and function.
  • hBD3’s higher isoelectric point (pI) correlates with stronger antimicrobial activity against Gram-positive bacteria, suggesting hBD133’s pI (~9.5) may position it between hBD2 and hBD3 in efficacy .
Functional Comparison
Antimicrobial Activity
Pathogen hBD133* (MIC, µg/mL) hBD1 hBD2 hBD3
Pseudomonas aeruginosa 10–15 >50 5–10 2–5
Staphylococcus aureus 5–10 >50 10–20 1–3

*MIC (Minimum Inhibitory Concentration) values for hBD133 are extrapolated from beta-defensin trends .

Key Insights :

  • hBD133’s hypothetical MIC range suggests intermediate potency compared to hBD2 and hBD3. hBD3’s superior activity against S. aureus is attributed to its higher positive charge and structural flexibility .
  • hBD1 shows weak antimicrobial activity, likely due to its lower charge and reduced membrane disruption efficiency .
Chemotactic Activity
Peptide CCR6 Affinity Target Cells Pertussis Toxin Sensitivity
hBD133* High Immature DCs, Memory T Cells Yes
hBD1 Low Immature DCs Yes
hBD2/hBD3 High Immature DCs, Memory T Cells Yes

*Inferred from beta-defensin-CCR6 interaction studies .

Key Insights :

  • hBD133 likely recruits CCR6-expressing immune cells with efficiency comparable to hBD2/hBD3, enhancing adaptive immune responses at infection sites .
  • hBD1’s weak chemotaxis may limit its role in immune coordination despite conserved receptor binding .

Research Findings and Data

Antimicrobial Mechanisms
  • Beta-defensins disrupt microbial membranes via electrostatic interactions.
  • hBD2 demonstrates specificity against P. aeruginosa, a common opportunistic pathogen, suggesting hBD133 may similarly target respiratory or wound infections .
Chemotaxis and Immune Modulation
  • Beta-defensins bridge innate and adaptive immunity by attracting CCR6+ DCs and T cells. hBD2/hBD3’s chemotactic potency is linked to their structural stability, a feature likely critical for hBD133 .

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